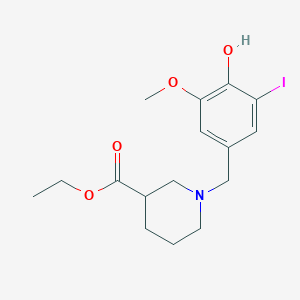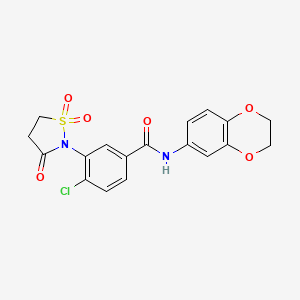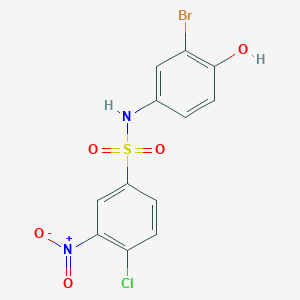
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide, also known as BNIT-9, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BNIT-9 belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, BNIT-9 has been found to have a unique mechanism of action that sets it apart from other sulfonamides.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide involves the inhibition of mitochondrial respiration. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide targets the mitochondrial electron transport chain, specifically complex II, which leads to the accumulation of reactive oxygen species (ROS). The accumulation of ROS leads to the depolarization of the mitochondrial membrane potential, which triggers apoptosis in cancer cells. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to inhibit the expression of hypoxia-inducible factor 1α (HIF-1α), which is a transcription factor that plays a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels. This is an important property in cancer research, as the growth and spread of cancer cells depend on the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is its specificity for complex II of the mitochondrial electron transport chain. This means that it has a targeted mechanism of action that is specific to cancer cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a crucial step in cancer treatment. However, one limitation of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for research on N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide. One direction is to investigate its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its potential in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to investigate its toxicity and to optimize its solubility for in vivo administration.
Conclusion:
In conclusion, N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications, specifically in cancer research. Its unique mechanism of action, anti-inflammatory properties, and anti-angiogenic properties make it a promising candidate for further research. However, further research is needed to investigate its potential toxicity and to optimize its solubility for in vivo administration.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide involves the reaction of 3-bromo-4-hydroxyaniline with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide as a yellow solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have potential therapeutic applications in various fields of research. One of its most promising applications is in cancer research. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondrial membrane potential. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Propiedades
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O5S/c13-9-5-7(1-4-12(9)17)15-22(20,21)8-2-3-10(14)11(6-8)16(18)19/h1-6,15,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYRZSCFXGUCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

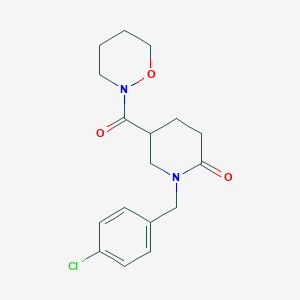

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)
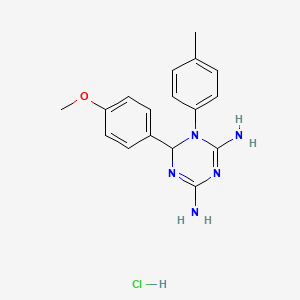
![5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5035536.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)

![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
